N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide
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Overview
Description
N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, which is known for its influence on the chemical and biological properties of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide typically involves the condensation of 2-(trifluoromethyl)benzoic acid with 2-aminophenyl nicotinamide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide-based diamides: These compounds share a similar core structure and have been studied for their cytotoxic properties.
Trifluoromethyl-containing drugs: Compounds like berotralstat, which also contain the trifluoromethyl group, exhibit unique pharmacological activities.
Uniqueness
N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide stands out due to its specific combination of the trifluoromethyl group and the nicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-[[2-(trifluoromethyl)benzoyl]amino]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2/c21-20(22,23)15-8-2-1-7-14(15)19(28)26-17-10-4-3-9-16(17)25-18(27)13-6-5-11-24-12-13/h1-12H,(H,25,27)(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGSJKWPUBDKGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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